molecular formula C8H9BrN2 B1628457 5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 528852-07-5

5-Bromo-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B1628457
CAS No.: 528852-07-5
M. Wt: 213.07 g/mol
InChI Key: STQQSKCWKJEUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C_8H_9BrN_2 It is a derivative of tetrahydroquinoxaline, where a bromine atom is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5,6,7,8-tetrahydroquinoxaline typically involves the bromination of 5,6,7,8-tetrahydroquinoxaline. One common method is:

    Starting Material: 5,6,7,8-tetrahydroquinoxaline.

    Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br_2).

    Solvent: A suitable solvent such as chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

    Reduction Reactions: Reduction can lead to the formation of tetrahydroquinoxaline derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH_2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

    Substitution: Formation of various substituted tetrahydroquinoxalines.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of tetrahydroquinoxaline.

Scientific Research Applications

5-Bromo-5,6,7,8-tetrahydroquinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-5,6,7,8-tetrahydroquinoxaline depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoxaline: The parent compound without the bromine substitution.

    5-Chloro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a chlorine atom instead of bromine.

    5-Fluoro-5,6,7,8-tetrahydroquinoxaline: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-Bromo-5,6,7,8-tetrahydroquinoxaline is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in unique interactions, making this compound particularly valuable in the design of new drugs and materials.

Properties

IUPAC Name

5-bromo-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQSKCWKJEUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590170
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528852-07-5
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydroquinoxaline (Intermediate 19) (3.08 g, 23.0 mmol, commercially available) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. The reaction mixture was cooled to room temperature and filtered through Celite and concentrated in vacuo gave 5-bromo-5,6,7,8-tetrahydroquinoxaline, (Intermediate 20) (3.8 g, crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydroquinoxaline (3.08 g, 23.0 mmol) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. Saturated sodium bicarbonate solution was added (100 mL), the layers were separated and the aqueous phase was extracted with CH2Cl2 (2×200 mL). The organic extracts were dried and concentrated. The crude material contained 1:3:1 ratio (GC) of starting material, mono- and dibromo products which were separated by column chromatography on silica gel using a mixture of 1:1 EtOAc:hexanes to give 5-bromo-5,6,7,8-tetrahydroquinoxaline (3.03 g, 54%) as a brown liquid: 1H NMR (CDCl3): δ 1.99-2.03 (m, 1H), 2.20-2.49 (m, 3H), 2.97-3.10 (m, 1H), 3.11-3.20 (m, 1H), 5.48 (t, 1H, J=1.5 Hz), 8.40 (s, 2H). It should be noted that this material is unstable when exposed to air over 2-3 days and was used immediately in the next reaction.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 2
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 3
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 4
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 5
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 6
5-Bromo-5,6,7,8-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.